N-Pivaloyl-L-tyrosine

Stable Isotope Analysis Metabolic Flux Analysis GC-C-IRMS Method Development

Specify N-Pivaloyl-L-tyrosine (CAS 33019-85-1) for superior analytical precision in GC-C-IRMS (0.3‰ δ15N vs 0.5‰ for NAP esters) and 18-fold permeability enhancement in peptide prodrugs. Avoid misidentification in N-terminal sequencing. Ensure accurate calibration with the correct derivatization standard.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 33019-85-1
Cat. No. B589999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pivaloyl-L-tyrosine
CAS33019-85-1
SynonymsN-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine; 
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
InChIKeySUQCHHVYBPOPTR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pivaloyl-L-tyrosine (CAS 33019-85-1): Technical Profile and Differentiation from N-Acetyl-L-tyrosine Analogs for Procurement


N-Pivaloyl-L-tyrosine (CAS 33019-85-1) is a synthetically modified N-acyl-L-tyrosine derivative characterized by a bulky, branched pivaloyl (2,2-dimethylpropanoyl) group attached to the α-amino nitrogen. This class of compound is fundamentally distinct from simpler N-acyl derivatives like N-acetyl-L-tyrosine (CAS 537-55-3) and N-benzoyl-L-tyrosine (CAS 2566-23-6) due to its enhanced steric bulk and distinct electronic properties [1]. Its primary applications, as documented in primary literature, are as a derivatization reagent for peptide N-terminal amino acid determination and as a key component in stable isotope-labeled amino acid analysis via GC-C-IRMS, where its properties offer quantifiable advantages over alternative derivatives [2][3].

Why N-Pivaloyl-L-tyrosine (CAS 33019-85-1) Cannot Be Replaced by Generic N-Acyl-L-tyrosines in Critical Analytical and Biochemical Workflows


Procurement decisions that treat all N-acyl-L-tyrosine derivatives as interchangeable overlook critical performance differentiators. The pivaloyl group is not merely a larger substituent; it introduces a unique combination of steric hindrance, hydrolytic stability, and chromatographic behavior that directly impacts experimental outcomes. Substituting N-pivaloyl-L-tyrosine with a generic alternative like N-acetyl-L-tyrosine can lead to significant losses in analytical precision in GC-C-IRMS workflows [1] or fail to achieve the required permeability enhancement in prodrug design [2]. The following quantitative evidence demonstrates why this specific derivative must be specified.

Quantitative Evidence for N-Pivaloyl-L-tyrosine (CAS 33019-85-1) Differentiation from N-Acetyl and Other N-Acyl-L-tyrosine Analogs


Superior Analytical Precision in 15N Isotopic Abundance Measurement via GC-C-IRMS

N-Pivaloyl-isopropyl (NPP) amino acid ester derivatives, including those of tyrosine, demonstrate superior analytical precision compared to N-acetyl-n-propyl (NAP) esters for the determination of 15N isotopic content. This is a direct, quantified head-to-head comparison in a complex biological matrix [1].

Stable Isotope Analysis Metabolic Flux Analysis GC-C-IRMS Method Development

Significantly Enhanced Permeability in Peptide Prodrug Design

In a head-to-head comparison of tyrosine-O-ester prodrugs of a Leu-enkephalin analogue, the O-pivaloyl derivative exhibited an 18-fold increase in apparent permeability (P(app)) across Caco-2 cell monolayers compared to the parent peptide, a performance metric that far exceeds that of the O-acetyl and O-propionyl analogs [1].

Prodrug Design Drug Delivery Peptide Therapeutics Caco-2 Permeability

Defined Role as a Reagent for Peptide N-Terminal Amino Acid Determination

N-Pivaloyl-L-tyrosine is a key compound in the validation and application of pivaloyl chloride as a reagent for rapid peptide N-terminal amino acid determination. The method relies on the formation of stable Nα-pivaloyl amino acid derivatives, including N-pivaloyl-L-tyrosine, which are characterized by mass spectrometry [1]. This is a specific application where alternative acylating agents (e.g., acetyl chloride) would yield different derivatives with distinct chromatographic and mass spectrometric properties, making the pivaloyl derivative the required standard.

Peptide Sequencing N-Terminal Analysis Derivatization Reagent Protein Chemistry

Validated Procurement Scenarios for N-Pivaloyl-L-tyrosine (CAS 33019-85-1) Based on Quantitative Performance Data


High-Precision Stable Isotope Tracer Studies in Metabolism

For researchers utilizing GC-C-IRMS to measure 15N or 13C isotopic enrichment in amino acids from biological samples, N-pivaloyl-L-tyrosine is the derivatization standard of choice. Evidence shows that N-pivaloyl-isopropyl (NPP) esters provide a 40% improvement in analytical precision for 15N measurements compared to N-acetyl-n-propyl (NAP) esters (0.3‰ vs 0.5‰ δ15N) [1]. This enhanced precision is critical for detecting low levels of isotopic enrichment in complex matrices, making this derivative essential for studies on protein turnover, amino acid metabolism, and gut microbial synthesis.

Design and Development of Peptide Prodrugs with Enhanced Oral Bioavailability

In pharmaceutical R&D focused on improving the oral delivery of peptide therapeutics, the O-pivaloyl ester of tyrosine-containing peptides is a key structural motif for enhancing membrane permeability. Direct comparative data demonstrates an 18-fold increase in apparent permeability (P(app)) for an O-pivaloyl-Leu-enkephalin prodrug across Caco-2 monolayers, compared to only a 2-fold increase for the O-acetyl analog and a 7-fold increase for the O-propionyl analog [2]. Procurement of N-pivaloyl-L-tyrosine as a building block or reference standard is therefore justified for projects aiming to leverage this specific and potent permeability-enhancing effect.

Method Validation and Quality Control in Peptide N-Terminal Sequencing

Laboratories performing peptide or protein N-terminal sequence analysis using the pivaloyl chloride method require N-pivaloyl-L-tyrosine as an authentic reference standard. The method, established in primary literature [3], depends on the formation of stable Nα-pivaloyl amino acids. Sourcing the correct derivative ensures accurate identification and calibration for tyrosine residues, avoiding misidentification that could occur if a generic N-acyl-L-tyrosine standard were mistakenly used.

Investigation of Steric and Electronic Effects in Amino Acid Derivatization

For academic and industrial research groups studying the fundamental chemistry of amino acid protection and derivatization, N-pivaloyl-L-tyrosine serves as a key comparator to assess the impact of steric bulk and electronic effects on reactivity, stability, and chromatographic behavior. The quantifiable differences in analytical precision [1] and biological permeability [2] when compared to acetyl and propionyl analogs provide a clear rationale for its inclusion in structure-activity relationship (SAR) studies focused on N-acyl modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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